Purealidin C
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Overview
Description
Purealidin C is a bromotyrosine alkaloid isolated from marine sponges, particularly those belonging to the order Verongida. These compounds are known for their diverse biological activities, including cytotoxic, antibacterial, antifungal, and antiviral properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications, especially in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of purealidin C involves several steps, starting from bromotyrosine derivatives. The key steps include bromination, cyclization, and functional group modifications. The reaction conditions typically involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for specific marine sponge sources. advancements in synthetic chemistry have enabled the development of scalable synthetic routes that can produce this compound in larger quantities. These methods often involve optimizing reaction conditions and using more efficient catalysts to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
Purealidin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the bromine substituents, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include various bromotyrosine derivatives, each with unique biological activities. These derivatives are often evaluated for their potential as anticancer, antibacterial, and antifungal agents .
Scientific Research Applications
Chemistry: Purealidin C serves as a valuable scaffold for the synthesis of novel compounds with enhanced biological activities.
Biology: Its cytotoxic properties make it a promising candidate for studying cell death mechanisms and developing new anticancer therapies.
Mechanism of Action
The mechanism of action of purealidin C involves its interaction with specific molecular targets, such as potassium channels and enzymes involved in cell signaling pathways. This compound has been shown to inhibit the potassium channel K V10.1, leading to changes in cell membrane potential and inducing apoptosis in cancer cells . Additionally, it can modulate other signaling pathways, contributing to its broad spectrum of biological activities.
Comparison with Similar Compounds
Similar Compounds
Purealidin C is part of a larger family of bromotyrosine alkaloids, including:
- Purealidin A
- Purealidin B
- Purealidin D
- Aerophobin-1
- Aplysinamisine II
Uniqueness
Compared to other bromotyrosine alkaloids, this compound stands out due to its specific structural features and potent biological activities. Its unique combination of bromine substituents and functional groups contributes to its high affinity for molecular targets and its ability to induce apoptosis in cancer cells . This makes this compound a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
138590-56-4 |
---|---|
Molecular Formula |
C23H28Br4N4O4 |
Molecular Weight |
744.1 g/mol |
IUPAC Name |
(2E)-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C23H28Br4N4O4/c24-16-9-14(10-17(25)21(16)34-7-1-4-28)3-6-30-23(32)20(31-33)13-15-11-18(26)22(19(27)12-15)35-8-2-5-29/h9-12,33H,1-8,13,28-29H2,(H,30,32)/b31-20+ |
InChI Key |
PDVHVPHTIIRYDO-AJBULDERSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OCCCN)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OCCCN)Br |
Origin of Product |
United States |
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